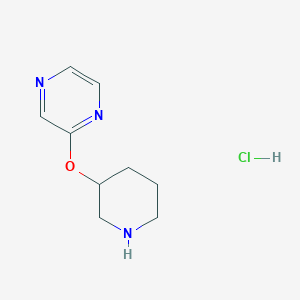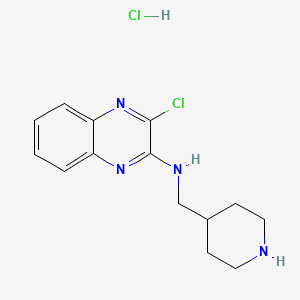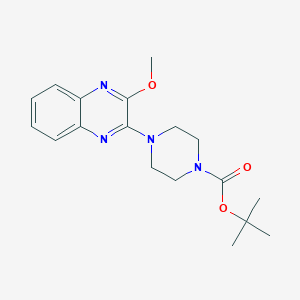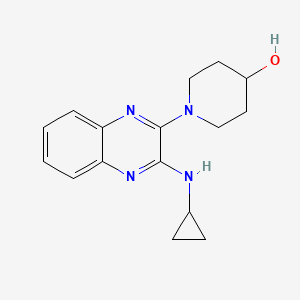
2-(Piperidin-3-yloxy)-pyrazine hydrochloride
Overview
Description
The compound “2-(Piperidin-3-yloxy)-pyrazine hydrochloride” likely contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is attached to the pyrazine ring through an oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, a similar compound, “2-(Piperidin-3-yloxy)pyridine”, has a molecular weight of 178.23096 .Scientific Research Applications
Genotoxicity and Metabolic Activation
- A study explored the genotoxicity potential of a compound related to "2-(Piperidin-3-yloxy)-pyrazine hydrochloride," focusing on its metabolism and how it could be bioactivated to a reactive intermediate. This research is crucial for understanding the safety profiles of new therapeutic agents (Kalgutkar et al., 2007).
Anticholinesterase Effects
- Pyrazoline derivatives, which share the pyrazine core, were synthesized and evaluated for their anticholinesterase effects, highlighting their potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Antipsychotic Molecule Synthesis
- New compounds incorporating the pyrazole or isoxazole moieties bonded to a 4-piperidinyl substituent were synthesized as potential antipsychotic molecules (Pinna et al., 2013).
Antibacterial and Antioxidant Activities
- The synthesis of derivatives incorporating pyrazine and piperidine demonstrated potential antibacterial and antioxidant activities, suggesting these compounds could serve as leads for developing new therapeutic agents (Al-ayed, 2011).
Novel Syntheses and Chemical Reactivities
- Research on chloroacetonitrile in constructing novel pyrazole and thiazole derivatives showcased the synthetic versatility of piperidine-related compounds, indicating their utility in creating diverse chemical structures for various applications (Khalil et al., 2017).
Antimicrobial Activity
- Piperidine was used as the organocatalyst in synthesizing pyrano[2,3-c]pyridazine derivatives with notable in vitro antibacterial activity, underscoring the role of piperidine derivatives in medicinal chemistry (Kandile & Zaky, 2015).
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could potentially influence the interaction of 2-(Piperidin-3-yloxy)-pyrazine hydrochloride with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 22971 g/mol , which is within the range generally favorable for good bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, with potential applications in a wide range of areas . Future research could explore the synthesis, properties, and potential applications of “2-(Piperidin-3-yloxy)-pyrazine hydrochloride” and similar compounds.
properties
IUPAC Name |
2-piperidin-3-yloxypyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-8(6-10-3-1)13-9-7-11-4-5-12-9;/h4-5,7-8,10H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLBMOBKXZTNRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671557 | |
| Record name | 2-[(Piperidin-3-yl)oxy]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185312-42-8 | |
| Record name | 2-[(Piperidin-3-yl)oxy]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[1-(2-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500563.png)

![[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride](/img/structure/B1500567.png)
![4-[2-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500568.png)


![3-[(3-Methoxy-quinoxalin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500574.png)



![[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500579.png)
![[1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-3-yl]-methanol](/img/structure/B1500582.png)

![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1500585.png)